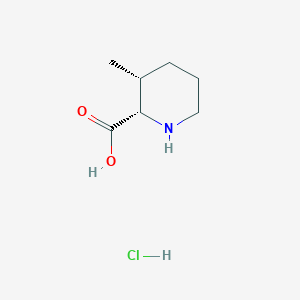

cis-3-Methylpiperidine-2-carboxylic acid hcl

説明

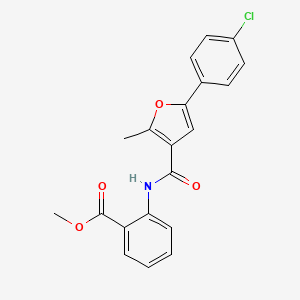

Molecular Structure Analysis

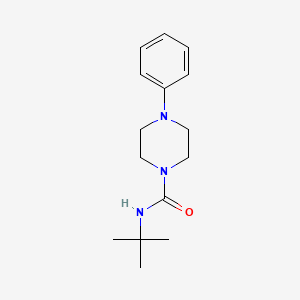

The molecular structure of “cis-3-Methylpiperidine-2-carboxylic acid hcl” consists of seven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom. The InChI code for this compound is 1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 .科学的研究の応用

Synthesis of Bioactive Piperidine Derivatives

cis-3-Methylpiperidine-2-carboxylic acid HCl: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals . The compound can be used to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are foundational structures for designing drugs.

Pharmacological Applications

The piperidine moiety is a common feature in FDA-approved drugs due to its significant pharmacological activitycis-3-Methylpiperidine-2-carboxylic acid HCl can be utilized to develop compounds with anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic properties .

Anticancer Research

Piperidine derivatives, including those synthesized from cis-3-Methylpiperidine-2-carboxylic acid HCl , have shown promise in anticancer research. They exhibit a wide range of biological activities and can be tailored to target specific cancer pathways, potentially leading to new therapeutic agents .

Neurodegenerative Disease Treatment

Research into neurodegenerative diseases such as Alzheimer’s has benefited from compounds derived from cis-3-Methylpiperidine-2-carboxylic acid HCl . These compounds can influence neurological pathways and receptors, offering potential treatments for these debilitating conditions .

Analgesic and Anti-inflammatory Agents

The synthesis of analgesic and anti-inflammatory agents often involves piperidine derivativescis-3-Methylpiperidine-2-carboxylic acid HCl serves as a precursor for developing new pain-relief medications that act on specific pain receptors or inflammatory processes .

Antimicrobial and Antifungal Applications

In the fight against infectious diseases, piperidine derivatives from cis-3-Methylpiperidine-2-carboxylic acid HCl are being explored for their antimicrobial and antifungal properties. These compounds can be designed to disrupt the cell walls or metabolic pathways of harmful microorganisms .

特性

IUPAC Name |

(2S,3R)-3-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDPTHZAEZSISM-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN[C@@H]1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Methylpiperidine-2-carboxylic acid hcl | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)

![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559207.png)

![1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2559208.png)

![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)